

Characterization and Utilization of 2-Iodo-4-isopropylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-4-isopropylaniline

CAS No.: 76842-15-4

Cat. No.: B1315263

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Executive Summary

2-Iodo-4-isopropylaniline (CAS: 76842-15-4) is a critical halogenated aniline intermediate used primarily in the synthesis of complex agrochemicals and pharmaceutical candidates. Its structural uniqueness lies in the orthogonality of its functional groups: the nucleophilic amino group (

), the electrophilic iodine handle (

), and the lipophilic isopropyl moiety (

).

This guide provides a definitive technical framework for the synthesis, purification, and analytical characterization of **2-Iodo-4-isopropylaniline**. It emphasizes self-validating protocols—experimental workflows designed with internal checkpoints to ensure data integrity and reproducibility without constant external oversight.

Chemical Profile & Safety

Property	Specification
IUPAC Name	2-iodo-4-(propan-2-yl)aniline
CAS Number	76842-15-4
Molecular Formula	
Molecular Weight	261.10 g/mol
Appearance	Dark brown liquid or low-melting solid (dependent on purity)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water
Storage	, Light-sensitive (store in amber vials)

Safety Advisory: This compound is an aryl halide and an aniline derivative. It is potentially toxic if inhaled or absorbed through the skin. All manipulations must occur in a fume hood. The iodine moiety makes it susceptible to photolytic degradation; minimize light exposure.

Synthesis & Purification Strategy

The most robust route to **2-Iodo-4-isopropylaniline** is the direct electrophilic aromatic iodination of 4-isopropylaniline (cumidine). While many iodinating agents exist, the use of Iodine Monochloride (ICl) in acetic acid or N-Iodosuccinimide (NIS) provides the highest regioselectivity for the ortho position relative to the amino group.

Reaction Mechanism & Causality

The amino group is a strong activating group and an ortho, para-director. Since the para position is blocked by the isopropyl group, substitution is forced to the ortho position (C2).

- Why ICl? ICl is more polarized than

, generating a stronger electrophile (

) which accelerates the reaction at lower temperatures, preventing over-iodination or oxidation of the aniline.

Step-by-Step Protocol (Self-Validating)

Reagents:

- 4-Isopropylaniline (1.0 equiv)
- N-Iodosuccinimide (NIS) (1.05 equiv)
- Solvent: Acetonitrile (ACN) or DCM
- Catalyst: p-TsOH (0.1 equiv) - Optional, accelerates proton transfer

Workflow:

- Dissolution: Dissolve 4-isopropylaniline in ACN () at room temperature.
- Addition: Add NIS portion-wise over 30 minutes. Reason: Exothermic control and prevention of di-iodination side products.
- Validation Checkpoint 1 (Visual): The reaction mixture should darken. If it turns purple immediately, free iodine is forming (oxidation); lower temperature to .
- Monitoring: Stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 8:1).
 - Starting Material (SM): Higher (amine).
 - Product: Slightly lower due to the heavy iodine atom, but often close.
 - Stain: Ninhydrin (SM turns red/orange; Product turns distinct brown/red).
- Quench (Critical): Add

aqueous Sodium Thiosulfate (

).

- Validation Checkpoint 2: The dark brown/purple color must fade to a clear yellow or orange. This confirms the neutralization of unreacted active iodine species.

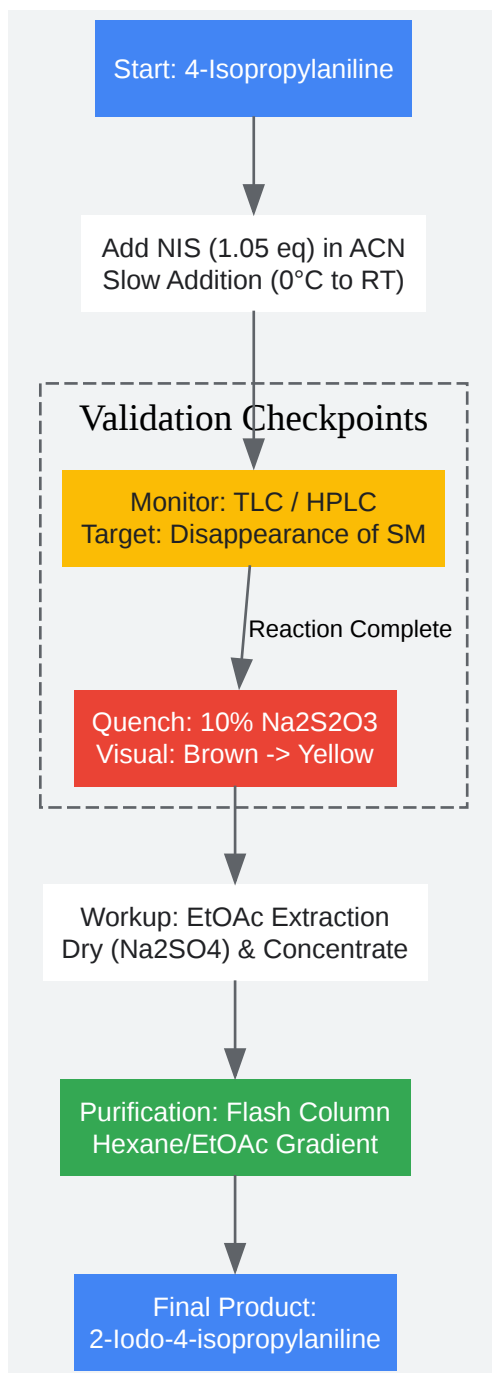
- Extraction: Extract with EtOAc (

), wash with brine, dry over

.

- Purification: Flash Column Chromatography (

EtOAc in Hexanes).



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Figure 1: Self-validating synthesis workflow for **2-Iodo-4-isopropylaniline** emphasizing the critical quenching step.

Analytical Characterization

Correct structural assignment relies on identifying the specific substitution pattern on the aromatic ring (1,2,4-trisubstituted).

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d)

			concentration
Septet ()	1H	CH (iPr)	Benzylic methine.
Doublet ()	6H	(iPr)	Methyl groups of isopropyl.
	Quaternary	-	C-1 Attached to (Deshielded).
Methine	-	C-3	Ortho to Iodine.
Quaternary	-	C-4	Attached to Isopropyl.[1]
Methine	-	C-5	Aromatic CH.
Methine	-	C-6	Ortho to (Shielded).
Quaternary	-	C-2	C-1 (Carbon attached to Iodine is significantly shielded/upfield).

Interpretation Guide:

- The "Iodine Effect": The carbon directly attached to iodine (C-2) appears significantly upfield (around 85-90 ppm) compared to typical aromatic carbons. This is a key diagnostic peak.
- Coupling Constant (

): The

coupling between H-3 and H-5 is the definitive signature of meta protons in this 1,2,4-substitution pattern.

Mass Spectrometry (MS)[3]

- Technique: ESI-MS (Positive Mode) or GC-MS.
- Expected Ion:
.
- Isotope Pattern: Iodine is monoisotopic (

), so no M+2 peak (unlike Cl or Br). This simplifies the spectrum.

Derivatization & Applications

The utility of **2-Iodo-4-isopropylaniline** lies in the reactivity difference between the C-I bond and the

group.

Suzuki-Miyaura Cross-Coupling

The C-I bond is highly reactive toward oxidative addition with Palladium (Pd), making this molecule an excellent scaffold for building biaryl systems (e.g., for kinase inhibitors).

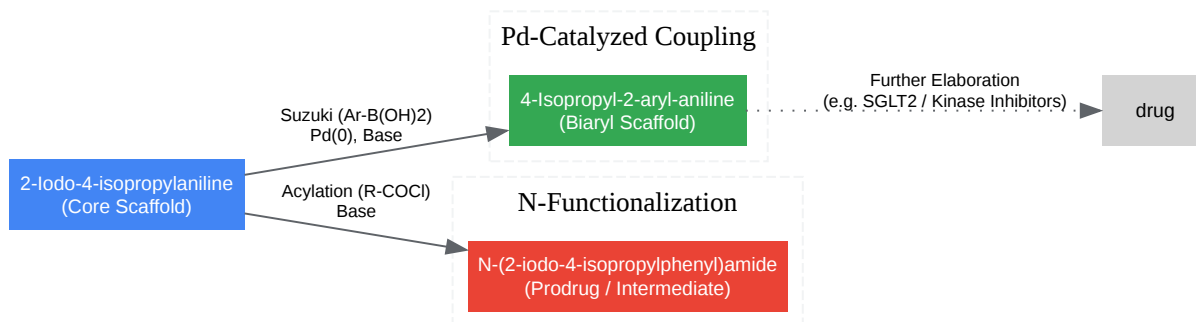
- Protocol: **2-Iodo-4-isopropylaniline** + Aryl Boronic Acid +

+

in Dioxane/Water.
- Selectivity: The reaction occurs exclusively at the C-I bond; the

remains intact, ready for subsequent amide coupling.

Pathway Diagram



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Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and amine groups.

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Sources

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